molecular formula C6H6Cl2N2O B3026639 2,4-Dichloro-6-(methoxymethyl)pyrimidine CAS No. 1037543-27-3

2,4-Dichloro-6-(methoxymethyl)pyrimidine

Cat. No. B3026639
CAS RN: 1037543-27-3
M. Wt: 193.03
InChI Key: HOMJLIICWASYKP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is a chemical compound with the molecular formula C6H6Cl2N2O . It has a molecular weight of 193.03 and is typically in liquid form . The compound is generally stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-(methoxymethyl)pyrimidine” is 1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-6-(methoxymethyl)pyrimidine” are not available, pyrimidines are known to undergo a variety of reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from halopyrimidines .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is a liquid at room temperature . It has a molecular weight of 193.03 .

Scientific Research Applications

Suzuki Coupling Reactions

The compound is used in Suzuki coupling reactions . In a study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids was investigated . The use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields . This procedure could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .

Synthesis of Pyrimidine Derivatives

“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is used in the synthesis of new pyrimidine derivatives . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Anti-Inflammatory Applications

Pyrimidines, including “2,4-Dichloro-6-(methoxymethyl)pyrimidine”, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines are known to exhibit antioxidant effects . This makes “2,4-Dichloro-6-(methoxymethyl)pyrimidine” a potential candidate for research in this area .

Antibacterial Applications

Pyrimidines, including “2,4-Dichloro-6-(methoxymethyl)pyrimidine”, have been found to exhibit antibacterial effects . This opens up potential applications in the development of new antibacterial agents .

Antiviral Applications

Pyrimidines are known to have antiviral effects . Therefore, “2,4-Dichloro-6-(methoxymethyl)pyrimidine” could potentially be used in the development of new antiviral drugs .

Mechanism of Action

Mode of Action

It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions . In such reactions, the pyrimidine ring acts as an electrophile, attracting nucleophiles. This could potentially lead to the formation of new compounds with different properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

This compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-6-(methoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJLIICWASYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693762
Record name 2,4-Dichloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1037543-27-3
Record name 2,4-Dichloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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